Cinnamyl azide

Description

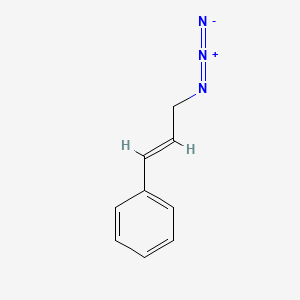

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-azidoprop-1-enyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-11-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGXVGRJSAWWRA-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Cinnamyl Azide from Cinnamyl Alcohol: A Technical Guide

This guide provides a comprehensive overview of the chemical synthesis of cinnamyl azide, a versatile intermediate in organic chemistry, from its precursor, cinnamyl alcohol. The document details a highly efficient one-pot synthesis method, presenting the reaction mechanism, a detailed experimental protocol, and quantitative outcomes. This paper is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction and Synthetic Strategy

The conversion of alcohols to organic azides is a fundamental transformation in organic synthesis. Organic azides, such as this compound, are valuable precursors for the synthesis of amines, N-heterocycles, and are key components in bioorthogonal chemistry, notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

The synthesis of this compound from cinnamyl alcohol can be achieved through several strategic pathways:

-

Two-Step SN2 Reaction: A classical and reliable approach involves the conversion of the alcohol's hydroxyl group into a more effective leaving group, such as a halide (e.g., cinnamyl bromide) or a sulfonate ester (e.g., tosylate, mesylate). This is followed by a nucleophilic substitution (SN2) reaction with an azide salt, typically sodium azide (NaN₃).

-

One-Pot Procedures: More streamlined methods convert the alcohol directly to the azide in a single reaction vessel. These protocols utilize various reagent systems to activate the hydroxyl group in situ, facilitating its displacement by the azide nucleophile. Reagents such as triphosgene/NaN₃, triphenylphosphine/iodine/imidazole/NaN₃, and various phosphorylating agents have proven effective for this transformation.[1][2][3][4]

This guide focuses on a documented one-pot method that employs triphosgene and sodium azide, which offers high yield and purity for the synthesis of this compound.[1][5]

Reaction Pathway and Mechanism

The one-pot conversion of cinnamyl alcohol to this compound using triphosgene proceeds through an in situ activation of the alcohol. The proposed mechanism involves the reaction of cinnamyl alcohol with triphosgene to form an unstable chloroformate or carbonate intermediate. This intermediate is highly susceptible to nucleophilic attack by the azide ion, leading to the displacement of the carbonate-derived leaving group and formation of the final this compound product.

Quantitative Data

The following table summarizes the quantitative data for the one-pot synthesis of this compound from cinnamyl alcohol using the triphosgene method as reported in the literature.

| Parameter | Value | Reference |

| Starting Material | Cinnamyl Alcohol | [1] |

| Product | This compound | [1] |

| Isolated Yield | 80% | [1] |

| Purity | >98% (by GLC) | [1] |

| Appearance | Yellow Oil | [1] |

Experimental Protocol

This section provides a detailed methodology for the one-pot synthesis of this compound from cinnamyl alcohol.[1]

Reagents and Materials:

-

Cinnamyl Alcohol (10 mmol, 1.34 g)

-

Triphosgene (bis(trichloromethyl)carbonate) (4 mmol, 1.19 g)

-

Triethylamine (Et₃N) (10 mmol, 1.01 g, 1.39 mL)

-

Sodium Azide (NaN₃) (20 mmol, 1.30 g)

-

Acetone (anhydrous, ~60 mL)

-

Diethyl ether (Et₂O)

-

Deionized Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve triphosgene (4 mmol) in 20 mL of anhydrous acetone.

-

Addition: In a separate flask, prepare a solution of cinnamyl alcohol (10 mmol) and triethylamine (10 mmol) in 30 mL of anhydrous acetone. Add this solution dropwise to the stirred triphosgene solution at 0 °C.

-

Activation: Stir the reaction mixture for 20 minutes at 0 °C, then remove the ice bath and continue stirring at room temperature for 3 hours.

-

Azidation: Cool the mixture back down to 0 °C in an ice bath. Add sodium azide (20 mmol) in one portion.

-

Reaction Completion: Stir the suspension for 1 hour at 0 °C and then allow it to stir at room temperature for 12 hours.

-

Work-up: Add 20 mL of water to the reaction mixture to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure at room temperature to yield pure this compound as a yellow oil.[1]

Safety Considerations

-

Triphosgene: Triphosgene is a toxic substance and a source of phosgene. It must be handled with extreme caution in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. It also forms the highly toxic and explosive hydrazoic acid (HN₃) upon contact with acid. Avoid contact with acids and heavy metals.

-

Organic Azides: this compound, like other low molecular weight organic azides, is potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting it to shock. It is recommended to work on a small scale and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This guide provides a framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to strict safety protocols when performing chemical syntheses.

References

Spectroscopic and Synthetic Profile of Cinnamyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl azide is a versatile organic compound with potential applications in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of its spectroscopic characteristics, including predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, based on the analysis of structurally related compounds. A detailed experimental protocol for the synthesis of this compound from cinnamyl alcohol is also presented. This document aims to serve as a foundational resource for researchers working with this and similar allylic azides.

Introduction

Predicted Spectroscopic Data

Due to the limited availability of experimentally determined spectra for this compound, the following data tables present predicted values derived from spectral data of analogous compounds, including cinnamyl alcohol, cinnamyl esters, and other allylic azides. These predictions are intended to guide the identification and characterization of this compound in a laboratory setting.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~6.60 | Doublet | 1H | Vinylic proton (-CH=) |

| ~6.30 | Doublet of Triplets | 1H | Vinylic proton (-CH=) |

| ~3.90 | Doublet | 2H | Allylic protons (-CH₂-N₃) |

Predicted solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~136 | Quaternary aromatic carbon |

| ~128-134 | Aromatic and vinylic carbons |

| ~126 | Vinylic carbon |

| ~52 | Allylic carbon (-CH₂-N₃) |

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2100 | Strong | Azide (N₃) asymmetric stretch |

| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~965 | Strong | Trans-alkene C-H bend (out-of-plane) |

| ~1250 | Medium | Azide (N₃) symmetric stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 159 | Moderate | [M]⁺ (Molecular ion) |

| 131 | Strong | [M - N₂]⁺ |

| 117 | Strong | [C₉H₉]⁺ (Cinnamyl cation) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Synthesis of this compound

The following protocol describes a general and reliable method for the synthesis of this compound from the corresponding alcohol. This procedure is adapted from established methods for the conversion of alcohols to azides.

3.1. Materials and Reagents

-

Cinnamyl alcohol

-

Sodium azide (NaN₃)

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated sodium thiosulfate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

3.2. Procedure

-

In a round-bottom flask, combine cinnamyl alcohol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq).

-

Cool the flask in an ice bath and add iodine (1.2 eq) portion-wise with stirring. The reaction mixture will turn into a thick, dark paste.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

In a separate flask, dissolve sodium azide (4.0 eq) in a minimal amount of DMSO.

-

Add the sodium azide solution to the reaction mixture and stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing an ice-cold solution of saturated sodium thiosulfate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Workflow and Pathway Visualization

The synthesis and characterization of this compound can be visualized as a streamlined workflow, from starting materials to final analytical confirmation.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is crucial for its unambiguous identification and characterization in research and development settings. The detailed synthetic protocol offers a practical and efficient method for its preparation from readily available starting materials. The provided workflow visualization further clarifies the process from synthesis to analysis. It is anticipated that this guide will facilitate and encourage further investigation into the chemistry and potential applications of this compound and related compounds.

Thermal Stability and Decomposition Pathways of Cinnamyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of cinnamyl azide is limited in publicly available literature. This guide provides an in-depth overview based on the established chemistry of analogous unsaturated organic azides and relevant theoretical principles. The presented data and pathways are intended to be illustrative and should be confirmed by experimental analysis.

Executive Summary

This compound (C₉H₉N₃) is an organic azide that possesses a reactive azide moiety attached to an allylic carbon, which is further conjugated with a phenyl group. This structural arrangement suggests a complex thermal decomposition profile influenced by the allylic and benzylic nature of the carbon-azide bond. Understanding the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application in synthetic chemistry and drug development, where azides are valuable intermediates. This guide summarizes the expected thermal behavior, proposes likely decomposition mechanisms, and provides standardized protocols for its experimental investigation.

Thermal Stability Analysis

Poly(allyl azide), for instance, exhibits a multi-stage decomposition. A significant mass loss, attributed to the elimination of nitrogen from the azide group, is observed in the temperature range of 161°C to 324°C[1]. The initial decomposition temperature (kick-off temperature) for some formulations of poly(allyl azide) can be as low as 70.4°C[1]. Given the additional resonance stabilization provided by the phenyl group in this compound, its thermal stability is expected to be slightly different, but likely within a similar range. Alkyl azides with a low nitrogen content are generally stable up to around 175°C[2].

Quantitative Data (Illustrative)

The following table presents hypothetical yet plausible thermal stability data for this compound, based on values for analogous compounds. This data should be experimentally verified.

| Parameter | Technique | Value (Illustrative) | Notes |

| Onset Decomposition Temp (T_onset) | DSC | 150 - 170 °C | The temperature at which decomposition begins. |

| Peak Decomposition Temp (T_peak) | DSC | 180 - 200 °C | The temperature of maximum decomposition rate. |

| Enthalpy of Decomposition (ΔH_d) | DSC | 1000 - 1500 J/g | A high exothermic value is characteristic of azides. |

| Initial Decomposition Temp (IDT) | TGA | 160 - 180 °C | Temperature at 5% mass loss. |

| Temperature of Max Mass Loss (T_max) | TGA | 185 - 205 °C | Corresponds to the peak of the derivative TGA curve. |

| Residual Mass @ 400°C | TGA | < 20% | Indicates significant decomposition to volatile products. |

Proposed Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through several competing pathways, primarily initiated by the extrusion of molecular nitrogen (N₂), a highly favorable process. The initial step is the formation of a highly reactive nitrene intermediate.

Primary Decomposition Step: Nitrene Formation

The primary and rate-limiting step in the thermolysis of most organic azides is the cleavage of the C-N bond to release dinitrogen gas and form a nitrene intermediate.[3]

References

reactivity of cinnamyl azide with terminal and internal alkynes

An In-depth Technical Guide on the Reactivity of Cinnamyl Azide with Terminal and Internal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , focusing on the [3+2] cycloaddition reaction, a cornerstone of click chemistry. The guide details the synthesis of this compound and explores its participation in thermal, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions. Key differences in reactivity, regioselectivity, and substrate scope between terminal and internal alkynes are highlighted. Detailed experimental protocols for the synthesis of this compound and its subsequent cycloaddition reactions are provided, along with a comparative analysis of reaction conditions and expected yields. Mechanistic pathways are illustrated using Graphviz diagrams to provide a clear visual representation of the underlying chemical transformations. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in utilizing the versatile chemistry of this compound.

Introduction

The 1,3-dipolar cycloaddition between an azide and an alkyne, first described by Huisgen, has become a premier ligation reaction in chemical synthesis, famously known as "click chemistry".[1] This reaction's high efficiency, broad functional group tolerance, and the formation of a stable triazole linkage have made it invaluable in drug discovery, bioconjugation, and materials science. This compound, with its allylic azide functionality and aromatic moiety, presents an interesting substrate for these cycloaddition reactions, offering a versatile building block for the synthesis of complex molecules.

This guide provides an in-depth analysis of the reactivity of this compound with both terminal and internal alkynes under various reaction conditions. The key focus is on the comparison of the uncatalyzed thermal reaction with the highly efficient and regioselective copper(I)-catalyzed (CuAAC) and ruthenium(II)-catalyzed (RuAAC) variants.

Synthesis of this compound

This compound is typically synthesized from a cinnamyl halide, such as cinnamyl bromide or cinnamyl chloride, via a nucleophilic substitution reaction with an azide salt, most commonly sodium azide.

Synthesis of Cinnamyl Halide Precursor

Cinnamyl chloride can be prepared from cinnamyl alcohol by reaction with thionyl chloride. Alternatively, cinnamyl bromide can be synthesized from cinnamyl alcohol using reagents like phosphorus tribromide or a combination of triphenylphosphine and bromine.

Azidation of Cinnamyl Halide

The conversion of the cinnamyl halide to this compound is a straightforward SN2 reaction.

Experimental Protocol: Synthesis of this compound from Cinnamyl Bromide

-

Materials: Cinnamyl bromide, sodium azide (NaN₃), Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve cinnamyl bromide (1.0 eq) in DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

-

Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and use appropriate personal protective equipment.

-

Reactivity with Terminal Alkynes: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reaction of this compound with terminal alkynes is most effectively carried out using copper(I) catalysis. The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. The uncatalyzed thermal reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.

Reaction Mechanism

The currently accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.

Experimental Data and Protocols

The following table summarizes representative data for the CuAAC reaction of this compound with various terminal alkynes. Yields are typically high to excellent.

| Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | 1-4 | >95 | Analogous to[2] |

| Propargyl Alcohol | CuI | THF | RT | 2-6 | >90 | Analogous to[3] |

| 1-Octyne | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | RT | 1-3 | >95 | Analogous to |

Experimental Protocol: CuAAC Reaction of this compound with Phenylacetylene

-

Materials: this compound, phenylacetylene, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, water.

-

Procedure:

-

To a solution of this compound (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and water, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 1-cinnamyl-4-phenyl-1H-1,2,3-triazole.

-

Reactivity with Internal Alkynes: The Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to CuAAC, the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) is effective for both terminal and internal alkynes.[2] For terminal alkynes, RuAAC typically yields the 1,5-disubstituted 1,2,3-triazole, complementary to the 1,4-regioselectivity of CuAAC. With internal alkynes, RuAAC provides access to fully substituted 1,2,3-triazoles.

Reaction Mechanism

The mechanism of RuAAC is distinct from CuAAC and is believed to proceed through a six-membered ruthenacycle intermediate formed by oxidative coupling of the azide and the alkyne.[4]

Experimental Data and Protocols

The following table presents representative data for the RuAAC reaction of this compound with internal alkynes. The regioselectivity with unsymmetrical internal alkynes is influenced by both electronic and steric factors.

| Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Diphenylacetylene | [CpRuCl(PPh₃)₂] | Toluene | 80-110 | 12-24 | ~80 | Analogous to[5] |

| 1-Phenyl-1-propyne | [CpRuCl(COD)] | DCE | 60 | 12 | Mixture of regioisomers | Inferred from[6] |

| Dimethyl acetylenedicarboxylate | [Cp*RuCl(PPh₃)₂] | Benzene | 80 | 6 | >90 | Inferred from[6] |

Experimental Protocol: RuAAC Reaction of this compound with Diphenylacetylene

-

Materials: this compound, diphenylacetylene, [CpRuCl(PPh₃)₂] (Cp = pentamethylcyclopentadienyl), toluene.

-

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and diphenylacetylene (1.1 eq) in anhydrous toluene.

-

Add the ruthenium catalyst [Cp*RuCl(PPh₃)₂] (0.02-0.05 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the pure 1-cinnamyl-4,5-diphenyl-1H-1,2,3-triazole.

-

Comparison of Reactivity: Terminal vs. Internal Alkynes

The choice of reaction conditions and catalyst is paramount in determining the outcome of the cycloaddition of this compound with alkynes.

-

Terminal Alkynes: These are highly reactive in CuAAC reactions, providing the 1,4-disubstituted triazole with excellent regioselectivity and yield under mild conditions. RuAAC of terminal alkynes is also possible, leading to the complementary 1,5-regioisomer.

-

Internal Alkynes: These are generally unreactive in CuAAC reactions. However, they are excellent substrates for RuAAC, leading to the formation of fully substituted 1,2,3-triazoles. The regioselectivity of RuAAC with unsymmetrical internal alkynes can be variable and is a subject of ongoing research.

The following diagram illustrates the general workflow for selecting the appropriate catalytic system.

Conclusion

This compound is a versatile and reactive 1,3-dipole for cycloaddition reactions with both terminal and internal alkynes. The choice of catalyst—copper(I) or ruthenium(II)—provides a powerful tool for controlling the regioselectivity of the reaction and accessing a diverse range of 1,2,3-triazole products. The CuAAC reaction is the method of choice for the synthesis of 1,4-disubstituted triazoles from terminal alkynes, while the RuAAC reaction is uniquely suited for the synthesis of 1,5-disubstituted triazoles from terminal alkynes and, importantly, for the synthesis of fully substituted triazoles from internal alkynes. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of this compound in their synthetic endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. researchgate.net [researchgate.net]

- 6. Assembly drives regioselective azide-alkyne cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Cinnamyl Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of cinnamyl azide, a valuable chemical intermediate. The document outlines two primary synthetic routes that were foundational in the field of organic azide chemistry: direct nucleophilic substitution and the Curtius rearrangement of cinnamoyl azide. This guide provides detailed experimental protocols from seminal literature, quantitative data for comparative analysis, and visualizations of the reaction pathways and workflows.

Nucleophilic Substitution of Cinnamyl Halides

The most direct and historically significant method for the preparation of this compound is the nucleophilic substitution of a cinnamyl halide with an azide salt. This reaction, a variation of the well-established synthesis of alkyl azides, was explored in the early 20th century. The work of Forster and Fierz in 1908 on related allylic azides laid the groundwork for these syntheses.

The general mechanism involves the displacement of a halide ion (typically bromide or chloride) from the cinnamyl backbone by the azide anion.

Reaction Scheme:

C₆H₅CH=CHCH₂-X + NaN₃ → C₆H₅CH=CHCH₂-N₃ + NaX (where X = Cl, Br)

Experimental Protocol: Synthesis from Cinnamyl Bromide

An early example of this method involves the reaction of cinnamyl bromide with sodium azide in a suitable solvent. The following protocol is based on procedures developed in the early to mid-20th century.

Materials:

-

Cinnamyl bromide

-

Sodium azide (NaN₃)

-

Ethanol (95%)

-

Water

Procedure:

-

A solution of cinnamyl bromide in ethanol is prepared.

-

A solution of sodium azide in a minimal amount of water is added to the ethanolic solution of cinnamyl bromide.

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the mixture is poured into a large volume of water.

-

The resulting this compound, which is insoluble in water, separates as an oil and is collected.

-

The crude product is then purified by distillation under reduced pressure.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Cinnamyl Bromide | Historical Chemical Literature |

| Reagent | Sodium Azide | Historical Chemical Literature |

| Solvent | Aqueous Ethanol | Historical Chemical Literature |

| Reaction Temperature | Reflux | Historical Chemical Literature |

| Reaction Time | Several hours | Historical Chemical Literature |

| Yield | Moderate to Good | Historical Chemical Literature |

The Curtius Rearrangement of Cinnamoyl Azide

First described by Theodor Curtius in 1885, the Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[1][2] This method can be applied to the synthesis of derivatives of cinnamyl amine, and by extension, provides an indirect route to understanding the historical chemistry related to this compound's precursors. The key intermediate, cinnamoyl azide, is typically prepared from cinnamoyl chloride.

Reaction Scheme:

-

Formation of Cinnamoyl Azide: C₆H₅CH=CHCO-Cl + NaN₃ → C₆H₅CH=CHCO-N₃ + NaCl

-

Curtius Rearrangement: C₆H₅CH=CHCO-N₃ → C₆H₅CH=CH-N=C=O + N₂

The resulting cinnamyl isocyanate can then be trapped with various nucleophiles to yield urethanes, ureas, or amines.

Experimental Protocol: Preparation and Rearrangement of Cinnamoyl Azide

The following protocol is a representation of the historical procedures for the Curtius rearrangement.

Materials:

-

Cinnamoyl chloride

-

Sodium azide

-

Inert solvent (e.g., dry benzene or toluene)

-

Anhydrous alcohol (e.g., ethanol or benzyl alcohol) for trapping the isocyanate

Procedure:

-

Cinnamoyl chloride is dissolved in a dry, inert solvent.

-

A slight excess of sodium azide is added portion-wise with stirring. The reaction is often carried out at or below room temperature to control the initial reaction.

-

After the formation of cinnamoyl azide is complete, the reaction mixture is gently heated.

-

Nitrogen gas evolves as the cinnamoyl azide rearranges to cinnamyl isocyanate.

-

An anhydrous alcohol is then added to the solution to react with the isocyanate, forming the corresponding carbamate.

-

The solvent is removed, and the carbamate product is purified by crystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Cinnamoyl Chloride | Curtius, T. (1890, 1894) |

| Reagent | Sodium Azide | Curtius, T. (1890, 1894) |

| Solvent (Rearrangement) | Benzene or Toluene | Curtius, T. (1890, 1894) |

| Reaction Temperature | Gentle heating | Curtius, T. (1890, 1894) |

| Intermediate | Cinnamyl isocyanate | Curtius, T. (1890, 1894) |

| Yield (of carbamate) | Generally Good | Curtius, T. (1890, 1894) |

Visualizations

Reaction Pathways

Caption: Synthetic routes to this compound and its derivatives.

Experimental Workflow: Nucleophilic Substitution

Caption: General workflow for this compound synthesis.

References

A Technical Guide to the Computational Analysis of Cinnamyl Azide's Electronic Structure

Introduction

Cinnamyl azide and its derivatives are organic compounds of significant interest in synthetic chemistry and drug development due to the versatile reactivity of the azide functional group. Understanding the electronic structure of these molecules is paramount for predicting their reactivity, stability, and potential biological activity. Computational chemistry provides powerful tools to elucidate these properties at an atomic level, offering insights that complement and guide experimental work. This technical guide provides an in-depth overview of the computational studies on the electronic structure of this compound and the closely related cinnamoyl azide, focusing on the theoretical methodologies, key findings, and experimental correlations. While the literature provides more extensive data on cinnamoyl azide, the principles and computational approaches are directly applicable to this compound.

Computational Methodologies: A Theoretical Framework

The investigation of the electronic structure of molecules like this compound relies heavily on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost.

Key Theoretical Approaches:

-

Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density.[1] The choice of functional and basis set is crucial for accuracy. A common approach involves the B3LYP functional with a 6-31G(d,p) or higher basis set, which has been shown to provide reliable results for geometry optimization and frequency calculations of similar molecules.[2][3]

-

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's reactivity, with a smaller gap generally indicating higher reactivity.[1][4]

-

Population Analysis: Methods like Mulliken population analysis are used to estimate the partial atomic charges on each atom in a molecule.[5] This information helps in understanding the electrostatic potential and identifying electrophilic and nucleophilic sites within the molecule. Natural Bond Orbital (NBO) analysis is another method used to study charge distribution and intramolecular interactions.[2]

A typical workflow for these computational studies is outlined below.

References

- 1. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester [mdpi.com]

- 4. Computational Exploration of Ambiphilic Reactivity of Azides and Sustmann’s Paradigmatic Parabola - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]

Solubility Profile of Cinnamyl Azide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cinnamyl Azide

This compound is an organic compound featuring a cinnamyl group attached to an azide functional group. The presence of the azide group makes it a versatile intermediate in organic synthesis, particularly in reactions like "click chemistry" and the Staudinger ligation, which are known for their high reliability and are amenable to combinatorial chemistry approaches.[1] The overall molecular structure, combining a relatively nonpolar phenyl and alkene backbone with a polar azide moiety, suggests a nuanced solubility profile that is critical for its application in various reaction media. This guide provides a predictive overview of its solubility in common organic solvents and outlines a general experimental protocol for its precise determination.

General Principles of Solubility

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like".[2][3] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[3][4][5] The key factors influencing solubility include:

-

Polarity and Intermolecular Forces: The strength of interactions between solvent-solvent and solute-solute molecules must be comparable to the solvent-solute interactions for dissolution to occur.[2] The polarity of organic molecules is determined by the presence of polar bonds, often found in functional groups containing electronegative atoms like nitrogen and oxygen.[6]

-

Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor significantly impacts its solubility in protic solvents like alcohols and water.[4]

-

Molecular Size and Shape: Larger molecules may have lower solubility due to stronger intermolecular forces in the solid state.

Predicted Solubility Profile of this compound

The cinnamyl group contributes a significant nonpolar character to the molecule, while the azide group (-N3) introduces polarity. Therefore, this compound is expected to exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent | Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar, Aliphatic | Low to Moderate | The nonpolar nature of hexane will interact favorably with the cinnamyl group, but may not sufficiently solvate the polar azide group. |

| Toluene | Nonpolar, Aromatic | High | The aromatic ring of toluene can engage in π-stacking with the phenyl group of this compound, and its overall nonpolar character is suitable for the bulk of the molecule. |

| Diethyl Ether | Slightly Polar | High | The moderate polarity of diethyl ether is well-suited to solvate both the nonpolar and polar regions of this compound. |

| Ethyl Acetate | Moderately Polar | High | Similar to diethyl ether, ethyl acetate provides a good balance of polarity for effective solvation. |

| Acetone | Polar, Aprotic | High | The polarity of acetone should effectively solvate the azide group, while the organic nature of the solvent will accommodate the cinnamyl portion. |

| Ethanol | Polar, Protic | High | Ethanol can act as a hydrogen bond acceptor for the azide group and its alkyl chain interacts well with the nonpolar part of the molecule. |

| Methanol | Polar, Protic | Moderate to High | While highly polar, the smaller alkyl chain of methanol may offer slightly less favorable interaction with the nonpolar cinnamyl group compared to ethanol. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | High | DMSO is a powerful solvent capable of dissolving a wide range of organic compounds. |

| Water | Highly Polar, Protic | Very Low | The large nonpolar cinnamyl group is expected to make the molecule largely insoluble in water. |

Proposed Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, a gravimetric method can be employed. This method involves preparing a saturated solution of the compound in a given solvent at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature bath. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solutions are saturated.

-

Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid settles. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and filter it through a syringe filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of this compound.

-

Mass Determination: Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent traces. Weigh the vial containing the dried this compound.

-

Calculation: The solubility can be calculated in terms of grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of vial with solute - Mass of empty vial) / Volume of solution taken (mL) * 100

Visualizing the Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for both predicting and experimentally verifying the solubility of this compound.

Caption: Workflow for Solubility Assessment.

References

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Khan Academy [khanacademy.org]

- 4. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Cinnamyl Alcohol [drugfuture.com]

- 8. Cinnamyl alcohol 98 104-54-1 [sigmaaldrich.com]

An In-depth Technical Guide to Cinnamyl Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl azide, with the IUPAC name (E)-(3-azidoprop-1-en-1-yl)benzene , is a versatile organic compound that holds significant potential in synthetic chemistry and drug discovery. Its structure, featuring a phenyl group, a propenyl linker, and a terminal azide moiety, makes it a valuable building block for the synthesis of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical and life sciences.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | (E)-(3-azidoprop-1-en-1-yl)benzene | N/A |

| PubChem CID | 10888193 | [1] |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C=CCN=[N+]=[N-] | [1] |

| InChI Key | UMBVFVCRJAYCMA-ONEGZZNKSA-N | [1] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the nucleophilic substitution of a cinnamyl halide with an azide salt. A general and efficient method involves the reaction of cinnamyl bromide with sodium azide.

Materials:

-

(E)-Cinnamyl bromide

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve (E)-cinnamyl bromide (1 equivalent) in a 3:1 mixture of acetone and water.

-

To this solution, add sodium azide (2 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash with water to remove any unreacted sodium azide and other water-soluble byproducts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and protect from shock. All reactions should be carried out in a well-ventilated fume hood.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the phenyl protons (multiplet, ~7.2-7.4 ppm), vinylic protons (multiplets, ~6.2-6.6 ppm), and the methylene protons adjacent to the azide group (doublet, ~3.8-4.0 ppm). The coupling constants of the vinylic protons would confirm the (E)-configuration. |

| ¹³C NMR | Resonances for the aromatic carbons, the two vinylic carbons, and the methylene carbon attached to the azide group. |

| FTIR | A characteristic strong, sharp absorption band for the asymmetric stretching vibration of the azide group (N₃) in the region of 2100-2250 cm⁻¹.[2] |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak [M]⁺ and fragmentation patterns corresponding to the loss of N₂ and other fragments of the cinnamyl group. |

Chemical Reactivity and Applications in Synthesis

The azide functional group in this compound is highly versatile and participates in a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Click Chemistry

This compound can serve as a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5][6] This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their metabolic stability and ability to form multiple hydrogen bonds.

Synthesis of Heterocycles

Research has demonstrated the utility of cinnamyl azides in cascade reactions for the synthesis of complex heterocyclic systems. For instance, the reaction of cinnamyl azides with acrylates can lead to the formation of tetrahydro-pyrrolo-pyrazole ring systems, which are of interest in drug discovery.

Relevance in Drug Development

While direct biological studies on this compound are limited, the structural motifs it contains and the products it can generate are of significant interest to drug development professionals.

-

Antimicrobial Potential: Cinnamic acid and its derivatives have been reported to possess antimicrobial and antifungal properties.[7][8][9] The introduction of the azide group and the subsequent formation of triazole rings could lead to novel compounds with enhanced or new antimicrobial activities.

-

Anticancer Research: Many nitrogen-containing heterocyclic compounds, which can be synthesized from this compound, form the core of numerous anticancer drugs. The ability to rapidly generate libraries of such compounds via click chemistry makes this compound a valuable starting material for high-throughput screening in cancer research.[7]

-

Enzyme Inhibition: The cinnamyl scaffold is present in various biologically active molecules. For example, cinnamyl alcohol dehydrogenase is a key enzyme in lignin biosynthesis, and inhibitors of this pathway are of interest.[10][11][12] Derivatives of this compound could be explored as potential enzyme inhibitors.

Conclusion

This compound is a reactive and versatile chemical entity with significant potential for applications in organic synthesis and medicinal chemistry. Its ability to participate in click chemistry and other cycloaddition reactions provides a straightforward route to complex molecular architectures relevant to drug discovery. Further research into the direct biological activities of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to explore the utility of this promising compound.

References

- 1. This compound | C9H9N3 | CID 10888193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. interchim.fr [interchim.fr]

- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Functional characterization of cinnamyl alcohol dehydrogenase and caffeic acid O-methyltransferase in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical characterization and identification of a cinnamyl alcohol dehydrogenase from Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cinnamyl Azide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of cinnamyl azide and its application in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." The resulting 1,4-disubstituted 1,2,3-triazoles are valuable scaffolds in medicinal chemistry and drug discovery due to their significant biological activities.[1][2]

Introduction

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[3] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. This compound, with its allylic azide functionality, is a versatile building block for introducing the cinnamyl moiety into diverse molecular architectures, leading to compounds with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available cinnamyl alcohol. The first step involves the conversion of the alcohol to a more reactive leaving group, such as a bromide, followed by nucleophilic substitution with sodium azide.

Step 1: Synthesis of Cinnamyl Bromide from Cinnamyl Alcohol

A common method for the synthesis of cinnamyl bromide involves the use of triphenylphosphine and bromine.

Experimental Protocol:

-

In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, charge acetonitrile and triphenylphosphine.

-

Cool the flask in an ice-water bath and add bromine dropwise over 15-20 minutes.

-

Remove the ice bath and add a solution of cinnamyl alcohol in acetonitrile in portions over 5-10 minutes with continued stirring.

-

Remove the solvent by distillation under reduced pressure.

-

Continue the distillation under high vacuum to obtain the crude cinnamyl bromide.

-

Dissolve the product in ether, wash with saturated aqueous sodium carbonate, dry over anhydrous magnesium sulfate, and distill to yield pure cinnamyl bromide.[4]

Step 2: Synthesis of this compound from Cinnamyl Bromide

This compound can be synthesized by the nucleophilic substitution of cinnamyl bromide with sodium azide.

Experimental Protocol:

-

To a solution of cinnamyl bromide in a mixture of acetone and water, add sodium azide.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. The crude product can often be used in the subsequent CuAAC reaction without further purification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The following is a general protocol for the CuAAC reaction between this compound and a terminal alkyne. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.

Experimental Protocol:

-

In a reaction vessel, dissolve the terminal alkyne and this compound in a suitable solvent system, such as a mixture of tert-butanol and water (1:1).

-

To this solution, add a freshly prepared aqueous solution of sodium ascorbate (typically 0.2-0.5 equivalents).

-

Finally, add an aqueous solution of copper(II) sulfate pentahydrate (typically 0.01-0.05 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 1-cinnamyl-4-substituted-1H-1,2,3-triazole.

Data Presentation

The following table summarizes representative yields for the CuAAC reaction of various azides with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles under standard click chemistry conditions. While not all examples use this compound directly, they provide a strong indication of the expected efficiency of this reaction.

| Entry | Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 8 | >95 | Inferred from general protocols |

| 2 | Benzyl Azide | Propargyl Alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 6 | >95 | Inferred from general protocols |

| 3 | Various Aryl Azides | (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide | CuSO₄·5H₂O, Sodium Ascorbate | CH₂Cl₂/H₂O | 12 | 73-99 | [5] |

| 4 | Benzyl Azide | Phenylacetylene | CuI | Neat | 0.25 | 98 | [6] |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound and its use in CuAAC.

CuAAC Reaction Mechanism

Caption: Catalytic cycle of the CuAAC reaction.

Applications in Drug Development

1,2,3-Triazole derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.

-

Anticancer Activity: Numerous studies have demonstrated the potential of 1,2,3-triazole-containing compounds as anticancer agents.[2][7][8] The triazole moiety can act as a pharmacophore, interacting with various biological targets involved in cancer progression.

-

Antimicrobial Activity: The 1,2,3-triazole nucleus is a key structural feature in several antimicrobial agents.[9][10][11][12] Derivatives of 1,2,3-triazoles have shown activity against a range of bacteria and fungi.

-

Bioisosteres: The 1,4-disubstituted 1,2,3-triazole ring is considered a good bioisostere for the trans-amide bond, offering improved metabolic stability. This makes it a valuable tool for the design of peptidomimetics with enhanced pharmacokinetic properties.

The incorporation of the cinnamyl group via this compound can further modulate the biological activity of the resulting triazole derivatives, offering a promising avenue for the development of novel therapeutic agents.

References

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Triazoles as promising small molecules anticancer agents [journals.ekb.eg]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jpbiomed.com [jpbiomed.com]

- 11. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Cinnamyl Azide with Cyclooctynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This "click chemistry" reaction is prized for its high efficiency, selectivity, and biocompatibility, making it an invaluable tool in drug development, molecular imaging, and bioconjugation.[1][2][]

This document provides detailed protocols for the synthesis of cinnamyl azide and its subsequent SPAAC reaction with various cyclooctynes. This compound, an aromatic azide, is a versatile building block for these reactions. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers employing SPAAC in their experimental workflows.

Reaction Principle

SPAAC is a type of Huisgen 1,3-dipolar cycloaddition between an azide and a strained alkyne, typically a cyclooctyne derivative. The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without a catalyst.[2][] This is a key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), as it avoids the cellular toxicity associated with copper ions.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cinnamyl Alcohol

This protocol describes a one-pot synthesis of this compound from the corresponding alcohol, adapted from a general method for synthesizing azides.

Materials:

-

Cinnamyl alcohol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Mortar and pestle

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a mortar, thoroughly grind equimolar amounts of cinnamyl alcohol, triphenylphosphine, and iodine for 10-15 minutes until a paste is formed. An exothermic reaction may be observed.

-

Transfer the paste to a round-bottom flask.

-

Add a solution of sodium azide (4 equivalents) dissolved in DMSO to the flask.

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add an ice-cold solution of sodium thiosulfate to quench any remaining iodine.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a mixture of ethyl acetate and hexane) to obtain pure this compound.

Protocol 2: General Procedure for SPAAC of this compound with a Cyclooctyne

This protocol provides a general method for the SPAAC reaction. The specific cyclooctyne, solvent, and reaction time may need to be optimized for your particular application.

Materials:

-

This compound

-

Cyclooctyne derivative (e.g., DBCO, BCN)

-

Appropriate solvent (e.g., DMSO, PBS, methanol, or a mixture)

-

Reaction vessel (e.g., microcentrifuge tube, vial)

-

Analytical instrumentation for monitoring the reaction (e.g., NMR, LC-MS, UV-Vis)

Procedure:

-

Dissolve the cyclooctyne derivative in the chosen solvent to a desired concentration (e.g., 1-10 mM).

-

Dissolve this compound in the same solvent to a concentration typically 1.5 to 5 equivalents of the cyclooctyne.

-

Add the this compound solution to the cyclooctyne solution.

-

Allow the reaction to proceed at room temperature. The reaction time will vary depending on the reactivity of the cyclooctyne (see Table 1). Reactions can range from minutes to a few hours.

-

Monitor the reaction progress using an appropriate analytical technique until the limiting reagent is consumed.

-

The resulting triazole product can be used directly or purified as needed for the downstream application.

Quantitative Data

The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. While specific kinetic data for this compound is not widely published, the reaction rates with benzyl azide serve as a reliable proxy due to their structural similarity. The following table summarizes the second-order rate constants for the reaction of benzyl azide with various common cyclooctynes.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Dibenzocyclooctynol | DIBO | 0.057 |

| Dibenzoazacyclooctyne | DBCO/DIBAC | ~0.3 - 1.0 |

| Bicyclo[6.1.0]nonyne | BCN | ~0.03 - 0.1 |

| Difluorinated Cyclooctyne | DIFO | ~0.4 |

| Biarylazacyclooctynone | BARAC | >1.0 |

Note: Rate constants are approximate and can vary based on solvent and temperature. Data compiled from multiple sources.[4][5]

Applications in Research and Drug Development

The SPAAC of this compound with cyclooctynes has broad applications in various scientific fields:

-

Bioconjugation: Covalently attaching molecules to proteins, nucleic acids, and other biomolecules for functional studies.[1]

-

Drug Delivery: Developing targeted drug delivery systems where a drug-loaded carrier functionalized with a cyclooctyne can react with an azide-modified target cell or tissue.[2]

-

Molecular Imaging: Labeling biomolecules with imaging agents (e.g., fluorophores, radiotracers) for in vitro and in vivo tracking.[2][6]

-

Materials Science: Creating novel polymers, hydrogels, and surface modifications.[]

Visualizations

Caption: Experimental workflow for SPAAC of this compound.

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Azides in Bioconjugation and Labeling: A Detailed Overview with a Perspective on Cinnamyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azide-Based Bioconjugation

The azide group (-N₃) has become an indispensable tool in chemical biology and drug development due to its bioorthogonal nature. This means it is essentially unreactive with the vast majority of functional groups found in biological systems, such as amines, carboxylates, and thiols. This inertness allows for highly specific chemical modifications of biomolecules in complex biological environments, including living cells and organisms.[1][2]

The primary reactions leveraging the azide group for bioconjugation are the Huisgen 1,3-dipolar cycloadditions with alkynes, which form a stable triazole ring. Two main variations of this "click chemistry" are widely used:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction requires a copper(I) catalyst to proceed at biologically compatible temperatures.[3][4] It is a cornerstone of bioconjugation for in vitro applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC utilizes strained cyclooctynes. The ring strain of the alkyne provides the activation energy for the reaction to proceed without a catalyst.[5][6][7] This makes SPAAC ideal for in vivo labeling and imaging.[8][9]

The versatility of azide-alkyne cycloaddition has led to its widespread use in various applications, including:

-

Protein and Peptide Labeling: Attaching fluorescent dyes, biotin, or other probes for detection and imaging.[10]

-

Drug Development: Synthesizing antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and creating novel therapeutic agents.[3]

-

Glycobiology: Studying and visualizing glycans in their native environments.[9]

-

Nucleic Acid Modification: Labeling DNA and RNA for diagnostic and research purposes.[10]

Quantitative Data on Azide-Alkyne Cycloaddition Reactions

While specific kinetic and yield data for cinnamyl azide in bioconjugation are not available, the following table summarizes typical quantitative data for commonly used azides and alkynes in CuAAC and SPAAC reactions. This information provides a benchmark for expected reaction efficiencies and rates.

| Reaction Type | Azide Reactant | Alkyne Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yield (%) | Reference(s) |

| CuAAC | Benzyl Azide | Phenylacetylene | 1 - 100 | > 90 | [3][4] |

| Azido-PEG | Alkyne-modified Protein | 10 - 500 | > 85 | [10] | |

| Azido-sugar | Alkyne-dye | 5 - 200 | > 90 | [9] | |

| SPAAC | Benzyl Azide | Cyclooctyne (OCT) | ~0.0024 | > 90 | [5][7] |

| Azido-biotin | Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 | > 95 | [8][9] | |

| Azido-peptide | Bicyclononyne (BCN) | ~0.01 - 0.3 | > 90 | [5][6] |

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions for the labeling of a generic protein with an alkyne-modified probe. These can be adapted for other biomolecules and specific reagents.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein containing an azide group with an alkyne-functionalized fluorescent dye.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Alkyne-fluorescent dye (e.g., Alkyne-TAMRA) stock solution in DMSO

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Desalting column or dialysis cassette for purification

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with the alkyne-fluorescent dye (typically 10-50 molar excess).

-

Add the copper-chelating ligand to the reaction mixture to a final concentration of 5-10 times the copper concentration.

-

Add CuSO₄ to the reaction mixture to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

Quench the reaction by adding EDTA to a final concentration of 10 mM.

-

Purify the labeled protein from excess reagents using a desalting column or dialysis.

-

Analyze the labeling efficiency using techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of a protein containing an azide group with a strained alkyne-functionalized biotin probe.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Strained alkyne-biotin (e.g., DBCO-biotin) stock solution in DMSO

-

Desalting column or dialysis cassette for purification

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with the strained alkyne-biotin (typically 2-20 molar excess).

-

Gently mix the reaction and incubate at room temperature for 2-24 hours or at 37°C for 1-4 hours. Reaction times will vary depending on the specific strained alkyne used.

-

The reaction is self-initiating and does not require a catalyst.

-

Purify the labeled protein from excess reagents using a desalting column or dialysis.

-

Analyze the labeling efficiency using techniques such as a Western blot with streptavidin-HRP or mass spectrometry.

Perspective on the Application of this compound

While direct experimental data is lacking, we can speculate on the potential application of this compound in bioconjugation based on its chemical structure. This compound ((E)-3-azidoprop-1-en-1-yl)benzene) possesses a terminal azide group, making it a candidate for both CuAAC and SPAAC reactions.

Potential Advantages:

-

Hydrophobicity: The phenyl group of the cinnamyl moiety could introduce hydrophobicity, which might be advantageous for applications involving membrane proteins or for modulating the solubility of the resulting bioconjugate.

-

Structural Rigidity: The conjugated system of the cinnamyl group could impart some rigidity to the linker, which might be useful in structural biology studies.

-

Further Functionalization: The aromatic ring could potentially be further functionalized to introduce other chemical handles or reporter groups.

Potential Challenges:

-

Reactivity: The electronic properties of the cinnamyl group might influence the reactivity of the azide. It is possible that it could be less reactive than simple alkyl azides, potentially requiring longer reaction times or higher concentrations of reactants.

-

Stability: The stability of this compound under various biological conditions would need to be thoroughly evaluated.

-

Steric Hindrance: The bulkiness of the cinnamyl group might create steric hindrance, potentially affecting the efficiency of the cycloaddition reaction, especially with sterically demanding alkyne partners.

To explore the utility of this compound in bioconjugation, it would be necessary to first synthesize the compound and then systematically evaluate its reactivity and stability in both CuAAC and SPAAC reactions with a panel of alkyne substrates. Kinetic studies would be crucial to determine its second-order rate constant and compare it to established azide reagents.

Visualizing the Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the general workflows and reaction mechanisms for azide-based bioconjugation.

References

- 1. researchgate.net [researchgate.net]

- 2. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 6. Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. microdetection.cn [microdetection.cn]

- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

The Versatility of Cinnamyl Azide in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl azide is emerging as a valuable building block in the synthesis of bioactive molecules, primarily through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, a scaffold of significant interest in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel bioactive compounds.

Application Notes

The cinnamyl moiety, derived from cinnamic acid, is a well-known pharmacophore present in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The incorporation of this compound into molecular scaffolds via a stable triazole linkage offers a robust strategy for the development of new therapeutic agents. The resulting cinnamyl-triazole conjugates can be screened for a variety of biological targets.

Key Applications:

-

Antimicrobial Drug Discovery: The triazole ring is a known pharmacophore in many antimicrobial agents.[2][3] The conjugation of the cinnamyl group to various molecules through a triazole linker can lead to the discovery of new compounds with potent activity against a range of bacterial and fungal pathogens.

-

Anticancer Agent Development: Cinnamic acid derivatives and triazole-containing compounds have independently shown promise as anticancer agents.[4][5][6][7] The synthesis of cinnamyl-triazole hybrids provides a platform for developing novel therapeutics that may target various cancer cell lines through mechanisms such as apoptosis induction.[7]

-

Combinatorial Chemistry and Lead Optimization: The reliability and high yield of the CuAAC reaction make this compound an ideal building block for the creation of compound libraries for high-throughput screening.[8] Medicinal chemists can rapidly generate a diverse set of analogues for structure-activity relationship (SAR) studies to optimize lead compounds.

Experimental Protocols

The following protocols provide a general framework for the synthesis of bioactive molecules using this compound. Optimization of reaction conditions may be necessary depending on the specific alkyne substrate.

Protocol 1: Synthesis of this compound

Materials:

-

Cinnamyl chloride

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve cinnamyl chloride (1.0 eq) in DMF.

-

Add a solution of sodium azide (1.5 eq) in water to the flask.

-

Stir the reaction mixture at room temperature for 24 hours.

-